molecular formula C20H31N3O12 B1486635 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside CAS No. 381716-33-2

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside

Cat. No. B1486635
CAS RN: 381716-33-2
M. Wt: 505.5 g/mol
InChI Key: DLTVNCZYHKTWGV-IBBQXXDQSA-N
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Description

“2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside” is a compound with the molecular formula C20H31N3O12 . It is a stable and sensitive fluorescent probe used for lysosome labeling and tracking during apoptosis . This compound is extensively employed in the realm of biomedicine, holding paramount significance in terms of targeted drug delivery and biomolecular labeling .


Molecular Structure Analysis

The molecular weight of this compound is 505.48 . The structure of this compound includes an azidoethoxy group, which is likely responsible for its reactivity and its use as a fluorescent probe .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It is light-sensitive and should be stored away from light . It is slightly soluble in methanol . The refractive index of this compound is 1.46 .

Scientific Research Applications

Click Chemistry

This compound is often used in click chemistry applications, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates in a reliable and predictable manner . The azido group of the compound reacts with alkynes to form a stable triazole ring, a reaction that is highly specific, efficient, and can be conducted in mild conditions.

Drug Delivery Systems

Due to its ability to undergo bioorthogonal reactions, this compound is pivotal in the development of targeted drug delivery systems . It can be used to modify the surface of drug-carrying nanoparticles, enabling them to bind specifically to target cells or tissues, thereby improving the efficacy and safety of therapeutic agents.

Lysosome Tracking

The compound serves as a fluorescent probe for lysosome labeling . It can be used to track lysosomal movement within cells, which is crucial for studying cellular processes such as autophagy, endocytosis, and signal transduction.

Biomolecular Labeling

In biomolecular labeling, this compound is used to attach tags to specific proteins or nucleic acids, which allows for the visualization and tracking of these biomolecules within the cellular environment . This is essential for understanding the dynamics of biomolecular interactions and functions.

Synthesis of Complex Molecules

This compound is also used as a building block in the synthesis of more complex molecules . Its reactive azido group and protected sugar moiety make it a versatile intermediate for constructing a variety of compounds with potential applications in medicinal chemistry and materials science.

properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTVNCZYHKTWGV-IBBQXXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659914
Record name 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside

CAS RN

381716-33-2
Record name 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside

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